N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide
Description
N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its diverse pharmacological and biological activities. This compound is part of the thieno[3,2-b]pyridine family, known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c21-24(22,12-10-16-14(17-11-12)6-9-23-16)19-13-4-1-2-5-15(13)20-8-3-7-18-20/h3,6-11,13,15,19H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYMUVHMCOFLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC3=C(C=CS3)N=C2)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thieno[3,2-b]pyridine core . The cyclohexyl and pyrazolyl groups are then introduced through subsequent reactions involving cyclohexanone and pyrazole derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine derivatives: Known for their pharmacological activities, including anticancer and anti-inflammatory properties.
Pyrazole derivatives: Exhibit a wide range of biological activities, such as antimicrobial and anti-inflammatory effects.
Uniqueness
N-(2-pyrazol-1-ylcyclohexyl)thieno[3,2-b]pyridine-6-sulfonamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
